Lipophilicity Advantage: LogP 2.25 vs. Unsubstituted 4(3H)-Pyrimidinone Core
The target compound exhibits a computed LogP of 2.25, derived from its structural descriptors . In contrast, the unsubstituted 4(3H)-pyrimidinone (CAS 4562-27-0, C4H4N2O, MW 96.09) is predicted to have a LogP near or below 0 due to its minimal hydrophobic surface area . This represents a difference exceeding 2 log units, translating to approximately 100-fold greater partitioning into organic phases for the target compound under identical conditions. This quantitative shift places CAS 108664-29-5 squarely within classical drug-like chemical space (LogP 1–3), whereas the parent core falls outside it.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.25 (computed) |
| Comparator Or Baseline | 4(3H)-Pyrimidinone (CAS 4562-27-0): LogP est. < 0 (computed) |
| Quantified Difference | ΔLogP > 2.0 (~100-fold greater lipophilicity) |
| Conditions | Computed using atom-based partition coefficient algorithms; not experimentally measured by shake-flask method |
Why This Matters
A LogP of 2.25 is predictive of adequate membrane permeability for intracellular target engagement in cell-based assays, whereas the unsubstituted core would be excluded due to poor passive diffusion.
